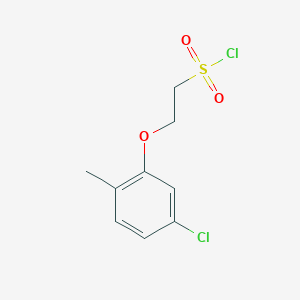![molecular formula C11H20ClNO4S B13523064 tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is an organic compound with significant applications in organic synthesis and biomedical research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a chlorosulfonyl functional group.
Méthodes De Préparation
The synthesis of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include low temperatures and inert atmosphere to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.
Applications De Recherche Scientifique
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .
Comparaison Avec Des Composés Similaires
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound has a cyclopropyl ring instead of a cyclopentyl ring, which affects its reactivity and stability.
tert-butyl N-{1-[(chlorosulfonyl)methyl]piperidin-4-yl}carbamate: This compound contains a piperidine ring, which influences its biological activity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H20ClNO4S |
|---|---|
Poids moléculaire |
297.80 g/mol |
Nom IUPAC |
tert-butyl N-[1-(chlorosulfonylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20ClNO4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |
Clé InChI |
IFUZFBPXLXAKBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


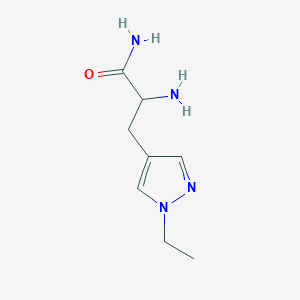
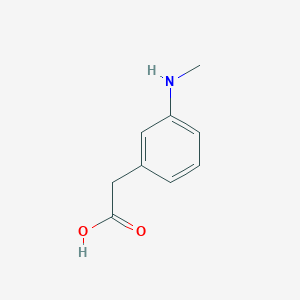
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
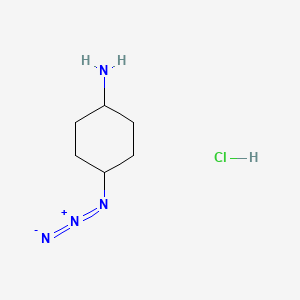
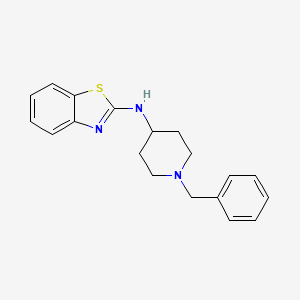
![3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzonitrile](/img/structure/B13523018.png)
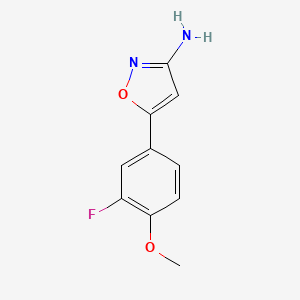

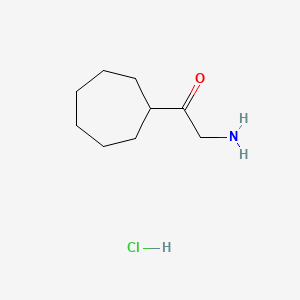
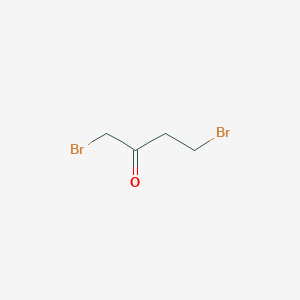
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)

